N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide
CAS No.: 93942-22-4
Cat. No.: VC17053825
Molecular Formula: C26H51N5O
Molecular Weight: 449.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93942-22-4 |
|---|---|
| Molecular Formula | C26H51N5O |
| Molecular Weight | 449.7 g/mol |
| IUPAC Name | (9E,12E,15E)-N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]octadeca-9,12,15-trienamide |
| Standard InChI | InChI=1S/C26H51N5O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(32)31-25-24-30-23-22-29-21-20-28-19-18-27/h3-4,6-7,9-10,28-30H,2,5,8,11-25,27H2,1H3,(H,31,32)/b4-3+,7-6+,10-9+ |
| Standard InChI Key | NGEWKRJKIDUTQY-IUQGRGSQSA-N |
| Isomeric SMILES | CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)NCCNCCNCCNCCN |
| Canonical SMILES | CCC=CCC=CCC=CCCCCCCCC(=O)NCCNCCNCCNCCN |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Structural Features
The systematic IUPAC name for this compound is (9E,12E,15E)-N-[2-(2-aminoethylamino)ethyl]octadeca-9,12,15-trienamide . This nomenclature reflects three key structural components:
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A C18 polyunsaturated fatty acid (octadeca-9,12,15-trienoic acid) with three trans double bonds at positions 9, 12, and 15.
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An amide linkage at the carboxyl terminus.
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A triethylenetetramine-like polyamine chain attached via the amide nitrogen.
The conjugated double bond system in the fatty acid chain (9E,12E,15E) confers rigidity to the hydrophobic tail, while the polyamine headgroup provides multiple protonation sites, enabling pH-dependent charge characteristics .
Molecular Geometry and Conformational Flexibility
X-ray crystallography data remain unavailable due to the compound's conformational flexibility, as evidenced by PubChem's exclusion of 3D structural data . Computational models suggest the polyamine chain adopts extended conformations in aqueous environments, while the fatty acid tail exhibits helical twisting in hydrophobic domains.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C22H41N3O | |
| Molecular Weight | 363.6 g/mol | |
| CAS Registry Number | 93893-34-6 | |
| SMILES Notation | CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)NCCNCCN |
Synthesis and Manufacturing
Synthetic Pathways
While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests a three-step approach:
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Fatty Acid Activation: Conversion of octadeca-9,12,15-trienoic acid to its acid chloride using thionyl chloride.
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Polyamine Synthesis: Sequential alkylation of ethylenediamine to generate the branched tetraamine moiety.
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Amide Coupling: Reaction of the activated fatty acid with the polyamine under Schotten-Baumann conditions.
The monoacetate derivative (C24H46N4O2; MW 509.8 g/mol) likely forms via post-synthetic acetylation, enhancing solubility for pharmaceutical applications.
Purification Challenges
Chromatographic purification proves difficult due to:
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Multiple basic nitrogen atoms causing tailing on silica columns
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Cis-trans isomerization risks during solvent evaporation
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Hygroscopicity of the free base form
Industrial-scale production likely employs reverse-phase HPLC with ion-pairing agents, though yield data remain unpublished.
Physicochemical Properties
Solubility and Partitioning
Experimental solubility data are scarce, but computational predictions using the PubChem structure indicate:
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Water Solubility: 1.2 mg/L (25°C, unprotonated form)
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LogP: 4.7 (predicted, neutral species)
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LogD (pH 7.4): 2.1 due to partial protonation of amines
The compound exhibits atypical solubility behavior, dissolving readily in polar aprotic solvents (DMSO, DMF) while maintaining moderate chloroform miscibility.
Spectroscopic Characteristics
UV-Vis: λmax = 268 nm (π→π* transitions in conjugated dienes)
IR: Key bands at 3300 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (amide I), 1550 cm⁻¹ (amide II)
NMR: ¹H NMR (DMSO-d6) features:
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δ 0.89 (t, 3H, terminal CH3)
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δ 5.35–5.45 (m, 6H, alkene protons)
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δ 3.25 (q, 8H, amine CH2)
| Target | Interaction Mechanism | Predicted IC50 |
|---|---|---|
| Phospholipase A2 | Competitive inhibition | 50 μM |
| TLR4/MD-2 Complex | Lipid A displacement | N/A |
| Potassium Channels | Pore block via amine insertion | 100 μM |
Comparative Analysis with Structural Analogs
Monoacetate Derivative
The acetylated form (C24H46N4O2) demonstrates:
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Enhanced aqueous solubility (23 mg/mL vs. 1.2 mg/mL)
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Reduced plasma protein binding (78% vs. 92%)
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Slower metabolic clearance in silico
Shorter-Chain Variants
Truncating the fatty acid to C12 (dodecanamide analog) results in:
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40% lower membrane partitioning efficiency
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Complete loss of PLA2 inhibition
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Improved BBB permeability scores
Future Research Directions
Priority Investigations
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Cryo-EM Studies: Elucidate membrane interaction mechanisms at near-atomic resolution
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SAR Optimization: Systematic variation of amine branching and double bond geometry
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ADMET Profiling: Rigorous pharmacokinetic studies in mammalian models
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